
1-Phenyl-11-sulfanylundecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-11-sulfanylundecan-1-one is a chemical compound with the molecular formula C17H26OS It is characterized by a phenyl group attached to an 11-carbon chain, which terminates in a sulfanyl group and a ketone functional group
Preparation Methods
The synthesis of 1-Phenyl-11-sulfanylundecan-1-one typically involves the reaction of 1-phenylundecan-1-one with thiol reagents under specific conditions. One common method includes the use of thiourea and hydrogen peroxide in an acidic medium to introduce the sulfanyl group. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Phenyl-11-sulfanylundecan-1-one undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-11-sulfanylundecan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways involving sulfur.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those targeting oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Phenyl-11-sulfanylundecan-1-one involves its interaction with molecular targets through its sulfanyl and ketone functional groups. These interactions can modulate various biochemical pathways, including those related to oxidative stress and enzyme activity. The compound’s ability to undergo redox reactions makes it particularly interesting for studying cellular redox balance and related processes.
Comparison with Similar Compounds
1-Phenyl-11-sulfanylundecan-1-one can be compared to other sulfur-containing compounds, such as:
Phenyl sulfonylacetophenone: This compound also contains a phenyl group and a sulfur moiety but differs in its overall structure and reactivity.
Thiobenzophenone: Similar in containing a sulfur atom, but with different applications and chemical behavior.
β-Ketosulfones: These compounds share the ketone and sulfur functionalities but have different carbon chain lengths and substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties.
Properties
CAS No. |
304435-86-7 |
|---|---|
Molecular Formula |
C17H26OS |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-phenyl-11-sulfanylundecan-1-one |
InChI |
InChI=1S/C17H26OS/c18-17(16-12-8-7-9-13-16)14-10-5-3-1-2-4-6-11-15-19/h7-9,12-13,19H,1-6,10-11,14-15H2 |
InChI Key |
UVOADAIVANFUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


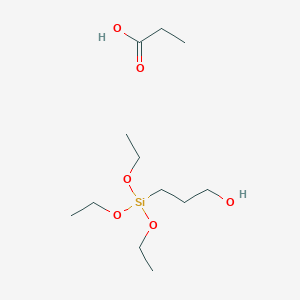
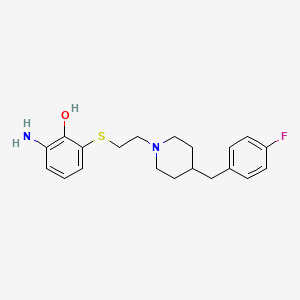
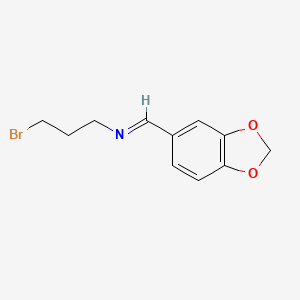
![2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline](/img/structure/B12580709.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580717.png)
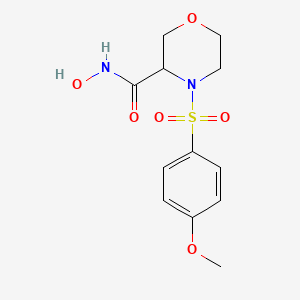
![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide](/img/structure/B12580729.png)

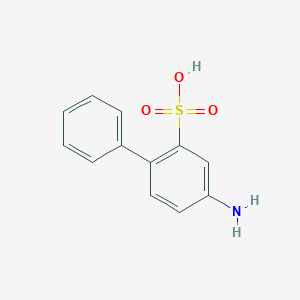
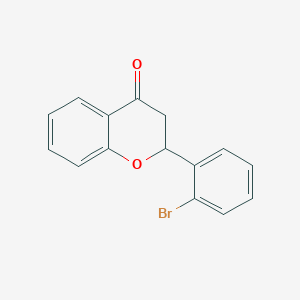
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)
